molecular formula C10H9BrO B2804173 6-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one CAS No. 1021076-35-6

6-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

Cat. No.: B2804173
CAS No.: 1021076-35-6
M. Wt: 225.085
InChI Key: SUESWTUMKHXKRB-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C10H9BrO. It is a derivative of indanone, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the indanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 3-methyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which makes the compound susceptible to nucleophilic substitution reactions. The indanone core can participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound for targeted synthetic applications .

Properties

IUPAC Name

6-bromo-3-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-6-4-10(12)9-5-7(11)2-3-8(6)9/h2-3,5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUESWTUMKHXKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021076-35-6
Record name 6-bromo-3-methyl-2,3-dihydro-1H-inden-1-one
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